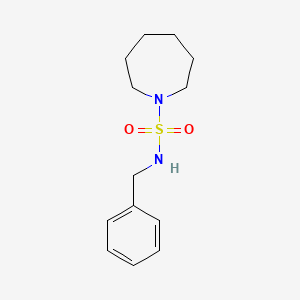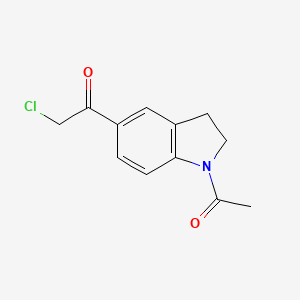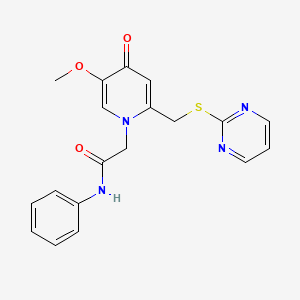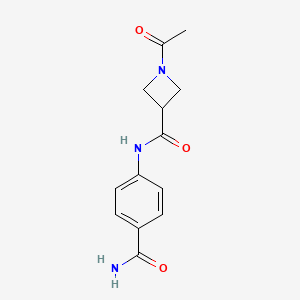
N-benzylazepane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzylazepane-1-sulfonamide is a nitrogen-based heterocyclic organic compound with the chemical formula C14H16N2O2S .
Synthesis Analysis
Sulfonamides, including N-benzylazepane-1-sulfonamide, can be synthesized via NH4I-mediated amination of sodium sulfinates . Another method involves the coupling of carboxylic acids and amines to form amide linkages, which are then used to generate sulfonamides .Molecular Structure Analysis
The molecular structure of N-benzylazepane-1-sulfonamide is characterized by the presence of a sulfonamide functional group, which is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group .Physical And Chemical Properties Analysis
The molecular formula of N-benzylazepane-1-sulfonamide is C13H20N2O2S, and its molecular weight is 268.38 .科学的研究の応用
Antiparasitic Activity
N-benzylazepane-1-sulfonamide derivatives have shown significant antiparasitic activity, particularly against Trypanosoma cruzi and Leishmania species. Studies have revealed that these compounds exhibit nuclease activity, leading to DNA strand scission through the generation of reactive oxygen species (ROS). Electron microscopy analyses of treated parasites have shown cellular disorganization, particularly affecting DNA-containing structures such as the nucleus, mitochondria, and kinetoplast, indicating potential mechanisms for their antiparasitic effects (Bilbao-Ramos et al., 2012).
Antioxidant and Enzyme Inhibition
Novel N-benzylated derivatives of sulfonamide have been studied for their antioxidant properties and enzyme inhibition capabilities. These studies encompassed a range of biological assays, including Ferric Reducing Antioxidant Power (FRAP) and DPPH radical scavenging methods, indicating the compounds' potential as antioxidants. Additionally, these derivatives have been explored for their ability to inhibit enzyme activity, as demonstrated in molecular docking studies, suggesting their utility in biochemical research and potential therapeutic applications (Abbas et al., 2016).
Inhibition of Human Paraoxonase
Further research has explored the inhibition of human paraoxonase-1 (hPON1) by benzenesulfonamide derivatives. These studies have identified compounds with competitive inhibitory activity against hPON1, highlighting the role of sulfonamides in modulating enzyme activity and providing insights into their potential therapeutic uses (Işık et al., 2019).
Synthesis and Catalysis
The role of sulfonamides in chemical synthesis and catalysis has also been documented, particularly in the context of green chemistry. For instance, the environmentally benign synthesis of carbon-nitrogen bonds through the coupling of sulfonamides and alcohols has been achieved using nanostructured catalysts. This method emphasizes the importance of sulfonamides in facilitating sustainable chemical processes (Shi et al., 2009).
Enzyme Inhibition and Antioxidant Potential
Sulfonamides synthesized from benzene sulfonyl chlorides have shown enzyme inhibition and antioxidant potential. These compounds, particularly those based on phenylalanine, have been evaluated for their ability to scavenge free radicals and inhibit enzymes such as trypsin and cholinesterases. Their biological activity highlights the versatility of sulfonamides in pharmaceutical and biochemical research (Danish et al., 2021).
Electochemical Applications
Sulfonamides have been utilized in electrochemical applications to prevent β-fragmentation and epimerization in sensitive molecules. This approach has been applied to cyclopropylamine and α-amino stannanes, demonstrating the utility of sulfonamides in protecting and modifying chemical structures through electrochemical methods (Viaud et al., 2012).
作用機序
Target of Action
N-benzylazepane-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
N-benzylazepane-1-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . It is a structural analogue of para-aminobenzoic acid (PABA), a substrate of the enzyme. By binding to the enzyme’s active site, it prevents PABA from accessing the site, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial DNA synthesis, effectively stopping bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by N-benzylazepane-1-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids . The downstream effect of this inhibition is the prevention of bacterial DNA synthesis, leading to the cessation of bacterial growth .
Pharmacokinetics
They are known to be metabolized in the liver and excreted primarily in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and potential for side effects.
Result of Action
The primary result of N-benzylazepane-1-sulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound effectively halts the production of bacterial DNA, thereby stopping bacterial proliferation . This makes it a potentially effective antibacterial agent.
Action Environment
The action, efficacy, and stability of N-benzylazepane-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect its pharmacokinetics and pharmacodynamics
将来の方向性
特性
IUPAC Name |
N-benzylazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c16-18(17,15-10-6-1-2-7-11-15)14-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTLOZBPUPTMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride](/img/structure/B2428582.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2428583.png)

![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2428589.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2428592.png)
![2-[(4-Fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one](/img/structure/B2428593.png)

![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2428597.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2428598.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2428599.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2428603.png)
![ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2428604.png)